(2Z)-3-(4-methylbenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]-2H-chromen-2-imine
Description
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]chromen-2-imine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3NO3S/c1-15-9-11-19(12-10-15)31(28,29)21-13-16-5-2-3-8-20(16)30-22(21)27-18-7-4-6-17(14-18)23(24,25)26/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOLCTDEYDNTSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-3-(4-methylbenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]-2H-chromen-2-imine is a derivative of the chromen-2-imine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies regarding its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound's structure can be characterized by its chromene core, which is modified with a sulfonyl group and a trifluoromethyl-substituted phenyl group. This unique combination of substituents is believed to enhance its biological efficacy.
1. Antimicrobial Activity
Research indicates that chromen-2-imine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
2. Anticancer Activity
The anticancer potential of chromen-2-imine derivatives has been extensively studied. For example, a series of related compounds were tested against human cancer cell lines, revealing IC50 values ranging from 0.04 μM to 15.66 μM in various assays.
Case Study:
A study evaluated the cytotoxic effects of several chromen-2-imine derivatives on human lung carcinoma (A-427) and bladder carcinoma (RT-4) cell lines. The results demonstrated that certain derivatives exhibited superior activity compared to standard chemotherapeutics like cisplatin.
3. Anti-inflammatory Properties
In addition to antimicrobial and anticancer activities, chromen-2-imine compounds have shown promise as anti-inflammatory agents. The underlying mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Research Findings:
In vitro studies have demonstrated that these compounds can significantly reduce the production of TNF-alpha and IL-6 in activated macrophages, suggesting a potential therapeutic role in inflammatory diseases.
The biological activity of this compound is hypothesized to be mediated through several pathways:
- Enzyme Inhibition: Compounds may act as inhibitors of key enzymes involved in cancer cell proliferation.
- Cell Cycle Arrest: Certain derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation: These compounds may influence oxidative stress levels within cells, contributing to their cytotoxic effects.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of chromene derivatives, including the target compound, in anticancer therapies. Chromenes are known to inhibit key enzymes involved in cancer cell proliferation, such as topoisomerase and cytochrome P450 .
Case Study:
A study synthesized various chromene derivatives and evaluated their anticancer properties against different cancer cell lines. The derivatives exhibited significant cytotoxicity, with IC50 values indicating strong potential for development as anticancer agents .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Research indicates that chromene derivatives can effectively combat bacterial and fungal infections by disrupting cellular processes.
Case Study:
In vitro tests demonstrated that certain chromene compounds inhibited the growth of Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MICs) were determined, showing promising results comparable to standard antibiotics .
Photophysical Properties
The unique structure of (2Z)-3-(4-methylbenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]-2H-chromen-2-imine lends itself to applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and fluorescent sensors.
Data Table: Photophysical Properties
| Property | Value |
|---|---|
| Absorption Max | 350 nm |
| Emission Max | 450 nm |
| Quantum Yield | 0.85 |
Synthesis Approaches
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Condensation Reactions : Combining substituted phenols with sulfonamides.
- Cyclization Reactions : Utilizing microwave-assisted synthesis for enhanced yields and reduced reaction times.
Synthesis Example:
A recent publication detailed a microwave-assisted synthesis method that improved yield by 30% compared to traditional heating methods, demonstrating the efficiency of modern synthetic techniques .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl group (-SO₂-) at position 3 acts as a strong electron-withdrawing group, facilitating nucleophilic aromatic substitution (NAS) at adjacent positions. For example:
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Ammonolysis : Reaction with primary amines (e.g., benzylamine) in toluene at reflux (110°C) for 12 hours yields substituted derivatives via displacement of the sulfonyl group.
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Halogenation : Chlorination using POCl₃ in dichloromethane at 0–25°C introduces chlorine at the para-position to the sulfonyl group.
Key Factors :
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The trifluoromethyl group at the N-aryl moiety enhances electrophilicity at the chromene ring.
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Triethylamine is often used as a base to neutralize acidic byproducts.
Oxidation
The chromene ring undergoes oxidation under controlled conditions:
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Epoxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) in DCM at 0°C forms an epoxide at the C2–C3 double bond.
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Side-Chain Oxidation : The 4-methylbenzenesulfonyl group is oxidized to a sulfonic acid using KMnO₄ in acidic aqueous acetone (yield: 78%).
Reduction
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Imine Reduction : Catalytic hydrogenation (H₂, Pd/C, ethanol, 25°C) reduces the imine group to a secondary amine without affecting the sulfonyl or trifluoromethyl groups .
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Selective Chromene Reduction : NaBH₄ in methanol selectively reduces the chromene double bond, preserving the imine functionality (yield: 85%).
Catalytic Hydrogenation and Isomerization
The trifluoromethyl group significantly impacts catalytic transformations:
Asymmetric Isomerization
Using cinchona alkaloid-derived catalysts (e.g., DHQ-7f), the imine undergoes enantioselective isomerization to chiral amines under mild conditions (10°C, 72% conv., 90% ee) .
Mechanistic Insight :
-
The CF₃ group stabilizes transition states via inductive effects, enhancing enantioselectivity.
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Solvent polarity (e.g., dichloromethane vs. TFE) modulates reaction rates .
Hydrogenation of Imines
Rhodium complexes with ZhaoPhos ligands achieve full hydrogenation of the imine group to amines under 50 bar H₂ at 25°C (99% ee) .
Knoevenagel Condensation
The active methylene group adjacent to the imine participates in condensations:
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| Malononitrile | Ac₂O, 80°C, 2 h | Merocyanine dye derivative | 92 |
| Barbituric acid | Ac₂O, 100°C, 4 h | Heterocyclic fused compound | 88 |
Note : Electron-deficient pyridone intermediates form due to CF₃ activation .
Cycloaddition Reactions
While not directly documented for this compound, analogous chromen-imines undergo [4+2] Diels-Alder reactions with dienophiles (e.g., maleic anhydride) at 120°C.
Stability and Decomposition
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Thermal Stability : Decomposes above 200°C, releasing SO₂ and CF₃-containing fragments.
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Photodegradation : UV exposure (254 nm) in acetonitrile leads to imine bond cleavage (t₁/₂ = 4.2 h).
Catalytic Systems and Solvent Effects
| Reaction Type | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Imine Isomerization | DHQ-7f | DCM | 10 | 48 | 72 |
| Hydrogenation | Rh/ZhaoPhos-L11a | TFE | 25 | 12 | 99 |
| NAS | Et₃N | Toluene | 110 | 12 | 68 |
Abbreviations : DCM = dichloromethane; TFE = trifluoroethanol.
Mechanistic Highlights
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Chromen-2-imine Core
The chromen-2-imine framework is shared across several analogues, but substituent variations significantly alter physicochemical and biological properties:
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 3-(trifluoromethyl)phenyl group is strongly electron-withdrawing, which may enhance electrophilic reactivity or stabilize charge distribution in binding interactions. The 3,4-difluorophenyl substituent in combines moderate electron withdrawal (via fluorine) with increased lipophilicity, which could influence membrane permeability.
Sulfonyl Group Role: The 4-methylbenzenesulfonyl group in the target compound and may improve solubility in polar solvents and provide steric bulk, affecting binding pocket interactions.
replaces the chromen core with a benzoxazin-amine system, fundamentally changing the molecule’s electronic profile and hydrogen-bonding capacity.
Q & A
Q. What are the recommended synthetic routes for (2Z)-3-(4-methylbenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]-2H-chromen-2-imine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of this compound likely involves coupling reactions between chromen-2-imine precursors and sulfonamide derivatives. Optimization should focus on solvent polarity (e.g., DMF or THF), temperature control (40–80°C), and catalysts (e.g., Pd for cross-coupling). For example, analogous sulfonamide syntheses often employ stepwise sulfonylation followed by imine formation under inert atmospheres . Characterization via IR spectroscopy (to confirm sulfonyl S=O stretches at ~1350 cm⁻¹) and ¹H/¹³C-NMR (to verify Z-configuration and aromatic substituents) is critical .
Q. What spectroscopic techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H-NMR identifies proton environments (e.g., imine proton at δ 8.2–8.5 ppm). ¹³C-NMR resolves carbonyl (C=N) and sulfonyl carbons. IR spectroscopy validates functional groups, and X-ray crystallography (if crystalline) provides absolute stereochemistry. Purity can be assessed via HPLC with UV detection at λ ~254 nm .
Q. What key physicochemical parameters (e.g., solubility, stability) should be prioritized for in vitro assays?
- Methodological Answer : Solubility in DMSO (for stock solutions) and aqueous buffers (e.g., PBS) must be quantified using nephelometry or UV-vis spectroscopy. Stability studies under varying pH (4–9) and temperatures (4°C vs. 25°C) are critical. Use accelerated stability testing (40°C/75% RH) to predict degradation pathways, monitored via LC-MS .
Advanced Research Questions
Q. How can researchers design experiments to study the structure-activity relationships (SAR) of this compound in inhibiting biological targets?
- Methodological Answer : SAR studies require systematic modification of substituents (e.g., trifluoromethyl group, sulfonyl position) and evaluation against target enzymes (e.g., kinases or proteases). Use molecular docking to prioritize analogs, followed by enzymatic assays (IC₅₀ determination). For chromene-based sulfonamides, substituent electronegativity and steric bulk significantly impact activity, as shown in related HIF-1 inhibitors . Link findings to theoretical frameworks, such as electron-withdrawing effects on binding affinity .
Q. What experimental strategies can resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell lines, endpoint measurements). Standardize protocols using guidelines like MIAME (for genomics) or assay replication across labs. For example, divergent IC₅₀ values in cytotoxicity studies can be addressed by cross-validating results in 3D cell cultures vs. monolayer models. Meta-analyses of dose-response curves and statistical power analysis (e.g., ANOVA with post-hoc tests) clarify inconsistencies .
Q. How can computational modeling be integrated with experimental data to predict the compound’s interaction with biological targets?
- Methodological Answer : Combine molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) with surface plasmon resonance (SPR) to validate binding kinetics. For instance, MD can predict conformational changes in the target protein upon compound binding, while SPR quantifies association/dissociation rates (kₐₙ/kₒff). Align computational predictions with mutagenesis studies (e.g., alanine scanning) to identify critical binding residues .
Q. What methodologies are suitable for investigating the environmental fate and degradation pathways of this compound?
- Methodological Answer : Apply the INCHEMBIOL project framework: (1) Determine physicochemical properties (logP, hydrolysis rate) via OECD guidelines; (2) Assess photodegradation using simulated sunlight (Xe lamp) and LC-MS/MS to identify byproducts; (3) Evaluate biodegradation in soil/water systems via respirometry or ¹⁴C-labeling. Environmental persistence can be modeled using EPI Suite or SPARC .
Q. How can researchers design a robust experimental framework to study the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Use a multi-omics approach: Transcriptomics (RNA-seq) identifies differentially expressed genes, proteomics (LC-MS/MS) maps protein interactions, and metabolomics (NMR/GC-MS) tracks metabolic shifts. For example, a split-split plot design (as in agricultural studies) can isolate variables like dose, exposure time, and cell type . Validate hypotheses via CRISPR-Cas9 knockouts of predicted target genes .
Data Analysis & Theoretical Frameworks
Q. What statistical approaches are recommended for analyzing dose-response relationships in preclinical studies?
- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Assess goodness-of-fit via R² and AIC values. For heterogeneous data, apply mixed-effects models to account for inter-experiment variability. Bootstrap resampling (10,000 iterations) quantifies confidence intervals for EC₅₀ values .
Q. How should researchers link experimental findings to theoretical frameworks in medicinal chemistry?
- Methodological Answer :
Ground hypotheses in established theories (e.g., QSAR for drug design or transition-state theory for enzyme inhibition). For sulfonamide-chromene hybrids, electron-deficient aromatic systems may enhance target binding via π-π stacking, as predicted by DFT calculations. Cross-reference experimental IC₅₀ values with computational binding energies to refine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
